2-{2-Azaspiro[4.4]nonan-4-yl}phenol
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Overview
Description
2-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is characterized by a spirocyclic structure, which includes a phenol group and an azaspiro nonane moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azaspiro[4.4]nonan-4-yl}phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-azaspiro[4.4]nonane with phenol in the presence of a catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{2-Azaspiro[4.4]nonan-4-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic structure.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonan-3-one: This compound has a similar spirocyclic structure but lacks the phenol group.
2-Azaspiro[4.4]nonan-3-yl methanol: Similar in structure but with a methanol group instead of a phenol group.
Uniqueness
2-{2-Azaspiro[4.4]nonan-4-yl}phenol is unique due to the presence of both the spirocyclic structure and the phenol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(2-azaspiro[4.4]nonan-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c16-13-6-2-1-5-11(13)12-9-15-10-14(12)7-3-4-8-14/h1-2,5-6,12,15-16H,3-4,7-10H2 |
InChI Key |
MEYBJEBHBRYDET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=CC=C3O |
Origin of Product |
United States |
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